molecular formula C14H13ClO2 B1393908 2-Methyl-2-(1-naphthyloxy)propanoyl chloride CAS No. 2007-10-5

2-Methyl-2-(1-naphthyloxy)propanoyl chloride

Cat. No.: B1393908
CAS No.: 2007-10-5
M. Wt: 248.7 g/mol
InChI Key: DZCPSVQCXLAEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(1-naphthyloxy)propanoyl chloride is an organic compound with the molecular formula C14H13ClO2 and a molecular weight of 248.71 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Methyl-2-(1-naphthyloxy)propanoyl chloride typically involves the reaction of 2-methyl-2-(1-naphthyloxy)propanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-Methyl-2-(1-naphthyloxy)propanoic acid+Thionyl chloride2-Methyl-2-(1-naphthyloxy)propanoyl chloride+Sulfur dioxide+Hydrogen chloride\text{2-Methyl-2-(1-naphthyloxy)propanoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2-Methyl-2-(1-naphthyloxy)propanoic acid+Thionyl chloride→2-Methyl-2-(1-naphthyloxy)propanoyl chloride+Sulfur dioxide+Hydrogen chloride

This method is commonly used in laboratory settings due to its efficiency and high yield .

Chemical Reactions Analysis

2-Methyl-2-(1-naphthyloxy)propanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-methyl-2-(1-naphthyloxy)propanoic acid and hydrogen chloride.

    Reduction: It can be reduced to 2-methyl-2-(1-naphthyloxy)propanol using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

2-Methyl-2-(1-naphthyloxy)propanoyl chloride is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

    Proteomics Research: It is used as a reagent in the synthesis of peptides and proteins.

    Pharmaceutical Research: This compound is utilized in the development of new drugs and therapeutic agents.

    Material Science: It is employed in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-naphthyloxy)propanoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds with desired properties.

Comparison with Similar Compounds

2-Methyl-2-(1-naphthyloxy)propanoyl chloride can be compared with other acyl chlorides such as benzoyl chloride and acetyl chloride. While all these compounds share similar reactivity patterns, this compound is unique due to the presence of the naphthyloxy group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in specific synthetic applications.

Similar Compounds

  • Benzoyl chloride
  • Acetyl chloride
  • 2-Methylpropanoyl chloride

Properties

IUPAC Name

2-methyl-2-naphthalen-1-yloxypropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-14(2,13(15)16)17-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCPSVQCXLAEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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